4,4-dimethyl-3,8-dioxo-1-sulfanyl-N-[3-(trifluoromethyl)phenyl]-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide
Description
The compound 4,4-dimethyl-3,8-dioxo-1-sulfanyl-N-[3-(trifluoromethyl)phenyl]-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is a heteropolycyclic molecule featuring a pyrazolo[1,2-a][1,2,4]triazine core. Key structural elements include:
- 4,4-Dimethyl groups on the triazine ring, enhancing steric stability.
- 3,8-Dioxo moieties contributing to hydrogen-bonding interactions.
- 1-Sulfanyl substituent, which may modulate electronic properties and binding affinity.
- N-[3-(Trifluoromethyl)phenyl]carboxamide, a lipophilic group known to improve metabolic stability and target engagement .
Properties
Molecular Formula |
C16H15F3N4O3S |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
4,4-dimethyl-3,8-dioxo-1-sulfanylidene-N-[3-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C16H15F3N4O3S/c1-15(2)13(26)21-14(27)22-11(24)7-10(23(15)22)12(25)20-9-5-3-4-8(6-9)16(17,18)19/h3-6,10H,7H2,1-2H3,(H,20,25)(H,21,26,27) |
InChI Key |
VNLDKAPVNXXISZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,4-dimethyl-3,8-dioxo-1-sulfanyl-N-[3-(trifluoromethyl)phenyl]-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazolo[1,2-a][1,2,4]triazine core, followed by the introduction of the trifluoromethylphenyl and sulfanyl groups. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and trifluoromethylbenzene. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4,4-dimethyl-3,8-dioxo-1-sulfanyl-N-[3-(trifluoromethyl)phenyl]-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: It has been investigated for its potential use in treating diseases such as cancer, bacterial infections, and viral infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-3,8-dioxo-1-sulfanyl-N-[3-(trifluoromethyl)phenyl]-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in critical biological pathways, such as DNA synthesis and repair, leading to cell death in cancer cells. It may also interact with bacterial and viral proteins, disrupting their function and inhibiting the growth of pathogens. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Core Heterocyclic Systems
The pyrazolo-triazine scaffold is structurally distinct from other fused heterocycles but shares functional similarities with compounds such as:
Key Observations :
- The target compound’s trifluoromethylphenyl group mirrors the trifluoroacetyl moiety in , both enhancing lipophilicity and electron-withdrawing effects .
- Sulfanyl substituents (present in the target and ) are critical for thiol-mediated binding interactions .
Computational and Activity-Based Comparisons
Similarity Indexing and QSAR Models
Using Tanimoto coefficients and Dice indexes, the target compound’s structural similarity to known inhibitors can be quantified. For example:
Docking and Virtual Screening
Chemical Space Docking () enriches high-scoring compounds by filtering building blocks. The target compound’s trifluoromethylphenyl group likely emerged from such optimizations, avoiding poor dockers common in fully enumerated libraries .
Data Tables
Table 1: Structural and Computational Metrics
Note: Docking scores are hypothetical based on and methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
